Maresin Conjugates in Tissue Regeneration 2

Vascular inflammation CysLT1 antagonism In vivo pharmacology

Maresin Conjugates in Tissue Regeneration 2 (MCTR2, CAS 1784701-62-7) is a specialized pro-resolving mediator (SPM) of the maresin conjugate family, synthesized from docosahexaenoic acid (DHA) via sequential enzymatic conversions in macrophages. This peptide-lipid conjugate, structurally defined as 13R-cysteinylglycinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid , acts as an endogenous agonist at the cysteinyl leukotriene receptor 1 (CysLT1) to counter-regulate pro-inflammatory leukotriene signaling.

Molecular Formula C27H40N2O6S
Molecular Weight 520.7 g/mol
Cat. No. B593263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaresin Conjugates in Tissue Regeneration 2
Synonyms13-cysteinylglycinyl-14-hydroxy Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 2; Maresin Sulfido Conjugate 2
Molecular FormulaC27H40N2O6S
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
InChIInChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1
InChIKeyCPBQPRBQBDLLLA-VZUSUAOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MCTR2 for Research Procurement: A Specialized Pro-Resolving Mediator with Defined Biological Actions


Maresin Conjugates in Tissue Regeneration 2 (MCTR2, CAS 1784701-62-7) is a specialized pro-resolving mediator (SPM) of the maresin conjugate family, synthesized from docosahexaenoic acid (DHA) via sequential enzymatic conversions in macrophages [1]. This peptide-lipid conjugate, structurally defined as 13R-cysteinylglycinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid [2], acts as an endogenous agonist at the cysteinyl leukotriene receptor 1 (CysLT1) to counter-regulate pro-inflammatory leukotriene signaling [3]. As a research tool, MCTR2 enables investigation of resolution pharmacology, host defense, and tissue repair mechanisms, distinct from its in-family analogs MCTR1 and MCTR3 in potency profiles across specific functional assays.

Why MCTR2 Cannot Be Substituted with MCTR1 or MCTR3 Without Functional Validation


Despite sharing a common DHA-derived backbone and overlapping receptor interactions, MCTR1, MCTR2, and MCTR3 exhibit non-redundant, context-dependent potency rankings across key resolution pharmacology assays [1]. The peptide moiety variation—glutathionyl (MCTR1), cysteinylglycinyl (MCTR2), and cysteinyl (MCTR3)—confers distinct physicochemical properties and, critically, differential functional selectivity in tissue regeneration, host defense, and eicosanoid modulation [2]. Substituting one MCTR for another without assay-specific validation risks misinterpreting experimental outcomes, as rank order potencies diverge significantly depending on the endpoint measured (e.g., MCTR2 ≈ MCTR3 for regeneration but MCTR3 > MCTR1 > MCTR2 for phagocytosis) [3]. The quantitative evidence below establishes the precise conditions under which MCTR2 demonstrates measurable differentiation, enabling scientifically justified selection.

Quantitative Differentiation of MCTR2 vs. MCTR1 and MCTR3: Assay-Specific Potency Rankings and Comparative Efficacy Data


Vascular Leakage Reduction: MCTR2 Matches MCTR1 Efficacy Against LTD4-Induced Permeability In Vivo

In a mouse cremaster vascular leakage model, both MCTR1 and MCTR2 (0.15 nmol each, local administration) reduced LTD4 (1.5 nmol)-induced vascular permeability by >75%, demonstrating comparable efficacy in counter-regulating cysteinyl leukotriene-mediated vascular responses in vivo [1].

Vascular inflammation CysLT1 antagonism In vivo pharmacology

Tissue Regeneration Acceleration: MCTR2 Demonstrates Superior Potency to MCTR1 in Planaria Model

In a planaria surgical injury model, MCTR2 (100 nM) accelerated tissue regeneration to a significantly greater extent than MCTR1 at the same concentration, with rank order potency MCTR3 ≈ MCTR2 > MCTR1. At Day 2 post-surgery, MCTR2-treated planaria exhibited enhanced regeneration compared to MCTR1-treated animals (p<0.05, MCTR2 vs. MCTR1) [1]. All three MCTRs dose-dependently (1–100 nM) accelerated regeneration by 0.6–0.9 days relative to vehicle [2].

Tissue regeneration Planaria model Regenerative medicine

Human Macrophage Phagocytosis: MCTR2 Exhibits Intermediate Potency Between MCTR3 and MCTR1

In human macrophage phagocytosis assays with live E. coli, MCTR2 demonstrated an intermediate potency profile. At 0.1–10 nM, each MCTR stimulated phagocytosis, but with distinct rank order efficacy: MCTR3 > MCTR1 > MCTR2 [1]. In a direct comparison at 1 nM, MCTR1 and MCTR2 both upregulated phagocytic responses, though MCTR3 proved most potent [2].

Phagocytosis Host defense Human primary cells

CysLT1 Receptor Binding: MCTR2 Competes with LTD4 with Lower Affinity Than Endogenous Agonist

In competitive binding assays using [3H]-LTD4 (2 nM) and CHO cells expressing human CysLT1, MCTR2 (1 μM) displaced [3H]-LTD4 binding, demonstrating direct interaction with the receptor. However, all three MCTRs exhibited apparent lower affinity than unlabeled LTD4 (1 μM), which was taken as 100% competition [1]. This indicates MCTR2 functions as a partial agonist/antagonist at CysLT1 rather than a high-affinity orthosteric ligand.

Receptor pharmacology Binding affinity CysLT1 antagonism

Exudate Eicosanoid Modulation: MCTR2 Demonstrates Unique Selectivity in Reducing PGD2 and PGF2α

In a mouse E. coli peritonitis model, MCTR2 (100 ng, administered 12h post-infection) selectively reduced exudate levels of prostaglandin D2 (PGD2) and prostaglandin F2α (PGF2α), whereas MCTR1 exhibited a different eicosanoid modulation profile (rank order: MCTR1 >> MCTR3 > MCTR2 for controlling exudate eicosanoids during infections) [1]. This differential selectivity provides a unique fingerprint for MCTR2 in lipid mediator profiling studies.

Eicosanoid profiling Inflammation resolution Lipidomics

Resolution of Bacterial Infections: MCTR2 Ranks Second in Potency for Infection Clearance In Vivo

In a mouse E. coli peritonitis model, rank order potencies for resolving live bacterial infections were established as MCTR3 ≥ MCTR2 > MCTR1 [1]. MCTR2 (50–100 ng) promoted resolution by increasing bacterial phagocytosis by exudate leukocytes (~15–50%), limiting neutrophil infiltration (~20–50%), and promoting efferocytosis (~30%) [2].

Infection resolution Bacterial clearance In vivo efficacy

Evidence-Based Application Scenarios for MCTR2 in Research and Preclinical Development


Investigating CysLT1-Mediated Vascular Counter-Regulation In Vivo

Use MCTR2 (0.15 nmol local administration) as a tool to counter-regulate LTD4-induced vascular leakage in mouse cremaster or similar vascular permeability models [1]. MCTR2 provides equivalent efficacy to MCTR1 in this assay, allowing researchers to assess whether the cysteinylglycinyl moiety (MCTR2) versus glutathionyl moiety (MCTR1) confers any differential downstream signaling despite equivalent vascular protection.

Comparative Tissue Regeneration Studies in Lower Organisms

Employ MCTR2 (1–100 nM) in planaria surgical injury models to investigate mechanisms of accelerated tissue regeneration [1]. The superior potency of MCTR2 over MCTR1 (p<0.05 at Day 2) makes MCTR2 the preferred MCTR reagent for maximizing regenerative readouts when screening for downstream effectors or genetic modifiers of SPM-mediated repair [2].

Selective Modulation of PGD2 and PGF2α in Inflammatory Exudates

Apply MCTR2 (100 ng i.p., 12h post-infection) in mouse E. coli peritonitis to selectively reduce PGD2 and PGF2α levels in exudates [1]. This selective eicosanoid modulation profile, distinct from the broader suppression observed with MCTR1, enables targeted investigation of the roles of these specific prostaglandins in resolution pharmacology and host defense [2].

Resolution of Bacterial Infection with Defined Efficacy Expectations

Utilize MCTR2 (50–100 ng i.p.) in mouse E. coli peritonitis to achieve intermediate-resolution efficacy between MCTR1 and MCTR3 [1]. The established rank order (MCTR3 ≥ MCTR2 > MCTR1) and quantified effects on phagocytosis (~15–50% increase), neutrophil infiltration (~20–50% reduction), and efferocytosis (~30% increase) provide a benchmark for validating new resolution-promoting compounds or genetic interventions [2].

Quote Request

Request a Quote for Maresin Conjugates in Tissue Regeneration 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.